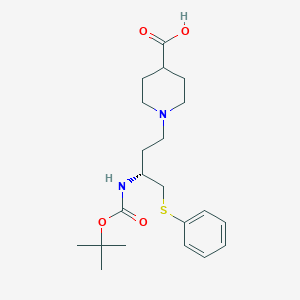
(R)-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using Boc anhydride in the presence of a base.
Attachment of the Phenylthio Group: The phenylthio group is introduced via nucleophilic substitution reactions, often using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules. Its protected amino group allows for selective reactions without interference.
Biology
This compound can be used in the synthesis of biologically active molecules, including potential drug candidates. The presence of the piperidine ring and the phenylthio group can impart significant biological activity.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, making it a valuable scaffold for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.
Mécanisme D'action
The mechanism of action of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-Amino-4-(phenylthio)butyl)piperidine-4-carboxylic acid: Similar structure but without the Boc protection.
®-1-(3-((Tert-butoxycarbonyl)amino)-4-(methylthio)butyl)piperidine-4-carboxylic acid: Similar structure with a methylthio group instead of a phenylthio group.
Uniqueness
The presence of the Boc-protected amino group in ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid provides a unique advantage in synthetic chemistry, allowing for selective reactions and protecting the amino group from unwanted side reactions. The phenylthio group also imparts distinct chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H32N2O4S |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
1-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H32N2O4S/c1-21(2,3)27-20(26)22-17(15-28-18-7-5-4-6-8-18)11-14-23-12-9-16(10-13-23)19(24)25/h4-8,16-17H,9-15H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 |
Clé InChI |
SXXBOMYDTWGMGV-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


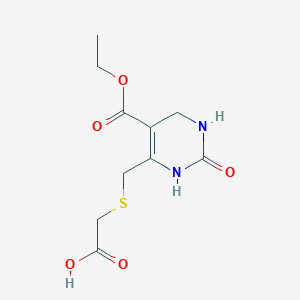
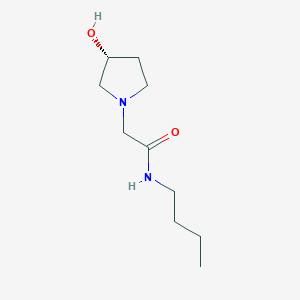
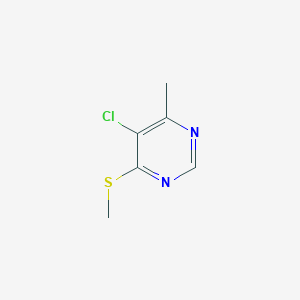
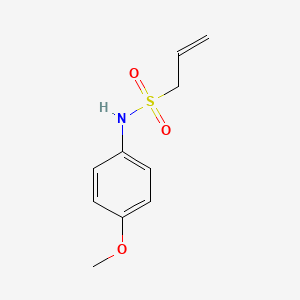


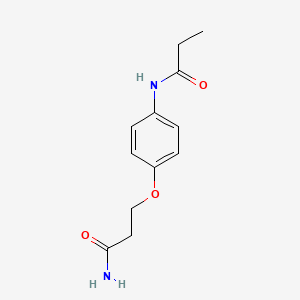
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)

![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)


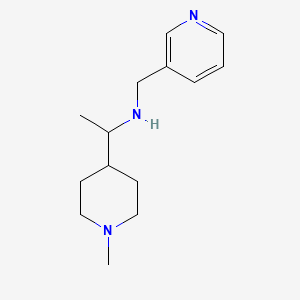
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
